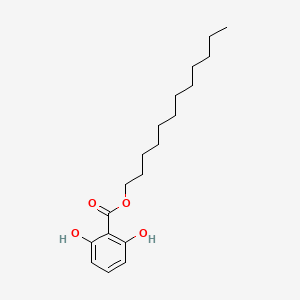
Dodecyl 2,6-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2,6-dihydroxybenzoate: is an organic compound with the molecular formula C19H30O4 It is a derivative of 2,6-dihydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 2,6-dihydroxybenzoate typically involves the esterification of 2,6-dihydroxybenzoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl 2,6-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Dodecyl 2,6-dihydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functional materials.
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications. Its antioxidant properties may contribute to the development of drugs aimed at treating diseases associated with oxidative damage.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it valuable in the formulation of detergents, cosmetics, and other personal care products.
Mecanismo De Acción
The mechanism of action of Dodecyl 2,6-dihydroxybenzoate is primarily related to its antioxidant properties. The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Comparison: Dodecyl 2,6-dihydroxybenzoate is unique due to the presence of the dodecyl ester group, which enhances its hydrophobicity and makes it more suitable for applications in non-polar environments. In contrast, other dihydroxybenzoic acids are more hydrophilic and may be better suited for aqueous environments. The specific positioning of the hydroxyl groups in this compound also contributes to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
910457-87-3 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
dodecyl 2,6-dihydroxybenzoate |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-15-23-19(22)18-16(20)13-12-14-17(18)21/h12-14,20-21H,2-11,15H2,1H3 |
Clave InChI |
DKANRATWNLBKOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=C(C=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


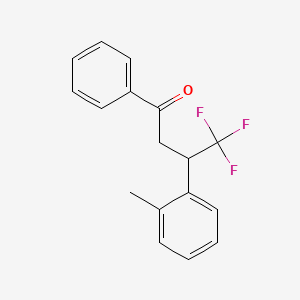
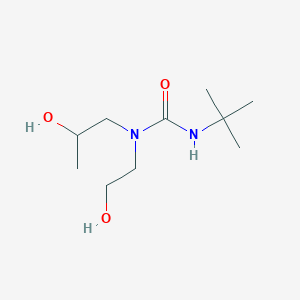
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
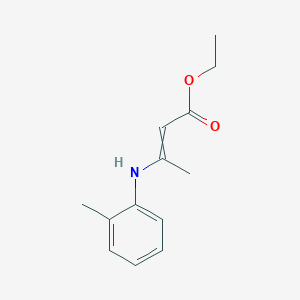
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

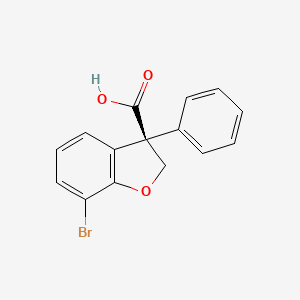
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)

![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)

